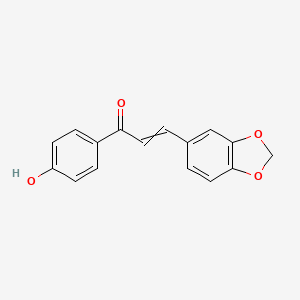

4'-Hydroxy-3,4-methylenedioxy-chalcone

Description

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H12O4/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9,17H,10H2 |

InChI Key |

AZEHEBLLFINCCX-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 4'-hydroxy-3,4-methylenedioxy-chalcone. Research indicates that chalcones can inhibit the growth of various cancer cell lines, including lung, colon, and liver cancers.

Case Study: Tumor Cell Suppression

A significant study synthesized several derivatives of 3',4'-methylenedioxy chalcone and tested their in vitro tumor cell suppression activities. The results showed that these derivatives exhibited stronger inhibitory effects on human lung cancer (A549), colon cancer (SW620), and liver cancer (HepG2) cells compared to the reference drug 5-fluorouracil. The study concluded that these compounds could serve as effective antitumor agents due to their enhanced biological activity .

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| A549 | 2.5 | 5-Fluorouracil |

| SW620 | 3.0 | 5-Fluorouracil |

| HepG2 | 1.8 | 5-Fluorouracil |

Antimicrobial Activity

Chalcones, including this compound, have shown promising antimicrobial properties against various pathogens.

Case Study: Inhibition of Streptococcus mutans

A study evaluated the antimicrobial effectiveness of several chalcones against Streptococcus mutans, a bacterium associated with dental caries. The results indicated that specific chalcone derivatives achieved nearly complete inhibition of bacterial growth and biofilm formation, suggesting their potential as dental therapeutics .

| Compound | Inhibition (%) |

|---|---|

| This compound | 90% |

| Control (No treatment) | 0% |

Anti-inflammatory and Antioxidant Effects

Chalcones are also recognized for their anti-inflammatory and antioxidant properties. These effects are crucial for managing chronic diseases where oxidative stress plays a significant role.

Research Insights

A recent investigation into various chalcone derivatives revealed significant anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) enzymes. This inhibition is linked to reduced inflammation markers in vitro, which could translate into therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Chalcones

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituent Positions

*Calculated based on molecular formula C₁₆H₁₄O₅.

Key Observations:

- Hydroxy vs. Methoxy : The 4'-hydroxy group in the target compound may offer stronger hydrogen-bonding interactions in biological systems than 4'-methoxy derivatives (e.g., 4'-Methoxychalcone), which could enhance anti-inflammatory efficacy .

- Dihydrochalcone Derivatives : Saturation of the α,β-unsaturated ketone (e.g., 2',4'-Dihydroxy-3',6'-dimethoxydihydrochalcone) reduces electrophilicity, often diminishing antioxidant activity but improving stability .

Key Findings:

- Anti-Inflammatory Potency : The target compound's methylenedioxy and hydroxy groups synergize to inhibit nitrite production in BV2 microglia and RAW264.7 macrophages, outperforming methoxy-rich analogs like 2'-Hydroxy-3',4',3,4-tetramethoxychalcone .

- Antioxidant Capacity : Compounds with multiple hydroxy groups (e.g., 4,2'-Dihydroxy-4'-methoxychalcone) exhibit stronger free radical scavenging than methylenedioxy derivatives, suggesting hydroxy positioning is critical .

- Cytotoxicity : 4'-Methoxychalcone shows higher cytotoxicity in cancer models, likely due to methoxy-induced lipophilicity enhancing membrane penetration .

Preparation Methods

Patent-Based Methodology

A Chinese patent (CN105968084A) details an optimized protocol for analogous chalcone derivatives, adaptable to 4′-hydroxy-3,4-methylenedioxy-chalcone. The method emphasizes pH control during workup to preserve methoxy and hydroxy groups:

-

Reactants :

-

3,4-Methylenedioxyacetophenone (1.0 equiv)

-

4-Hydroxybenzaldehyde (1.1 equiv)

-

Sodium hydroxide (50% w/v in ethanol)

-

Anhydrous ethanol solvent

-

-

Procedure :

-

Dissolve reactants in ethanol (40–60 mL/g substrate).

-

Add NaOH dropwise under stirring; react at room temperature for 48 hours.

-

Quench with dilute HCl to pH 7 (neutral), avoiding acidic conditions that hydrolyze methylenedioxy groups.

-

Precipitate product by adding water (1–2× reaction volume); filter and dry.

-

-

Yield Enhancement :

Table 1: Synthetic Conditions and Yields

Structural Confirmation

Post-synthesis characterization employs spectroscopic techniques:

-

1H NMR (400 MHz, CDCl3): Key signals include a doublet for the α,β-unsaturated proton ( 7.76, J = 15.5 Hz) and resonances for methylenedioxy ( 6.07, s) and phenolic –OH groups.

-

Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 268.0735.

Process Optimization Challenges

Side Reactions and Mitigation

-

Retro-aldol condensation : Minimized by avoiding excess base and high temperatures.

-

Oxidation of phenolic –OH : Prevented by inert atmosphere (N2/Ar) during reactions.

Solvent and Catalyst Innovations

Recent advances explore:

-

Microwave-assisted synthesis : Reduces reaction time to <6 hours with comparable yields.

-

Green solvents : PEG-400 and cyclopentyl methyl ether (CPME) show promise in reducing ethanol dependency.

Industrial-Scale Considerations

Scaling production requires addressing:

-

Cost of starting materials : 4-Hydroxybenzaldehyde is commercially available but benefits from in-house synthesis.

-

Waste management : Ethanol recovery systems and HCl neutralization protocols are critical for eco-friendly production.

Applications and Derivatives

While beyond preparation scope, 4′-hydroxy-3,4-methylenedioxy-chalcone serves as a precursor for antitumor agents. Structural modifications (e.g., methoxy substitutions) enhance bioactivity, as demonstrated in patent CN105968084A .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Hydroxy-3,4-methylenedioxy-chalcone and its derivatives?

- Methodology : The compound can be synthesized via bioassay-directed fractionation of plant extracts or through refluxing chalconimines with reagents like chloroacetyl chloride and triethylamine in benzene, followed by recrystallization from ethanol . Substituted derivatives (e.g., halogenated analogs) are synthesized by modifying the A-ring substituents, as demonstrated in studies using 4′-methoxychalcone derivatives . Key steps include purification via column chromatography and structural verification using NMR and MS.

Q. What analytical techniques are essential for verifying purity and structural integrity?

- Methodology : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for purity assessment (>95% recommended). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. X-ray crystallography (e.g., CCDC-1943076) provides definitive conformation data . For solubility validation, use solvents such as DMSO, chloroform, or acetone .

Q. What safety protocols are required for handling this compound in laboratory settings?

- Methodology : Use closed systems or local exhaust ventilation to minimize inhalation risks. Wear PPE: nitrile gloves, safety goggles, and lab coats. Store at -20°C in desiccated conditions to prevent degradation . Dispose of waste via certified hazardous material handlers, adhering to federal and local regulations .

Q. What storage conditions ensure long-term stability?

- Methodology : Store lyophilized powder in airtight, light-protected containers at -20°C. For solutions, use anhydrous solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate anti-inflammatory or allergy-preventive effects?

- Methodology : Use in vitro models like RAW 264.7 macrophages to measure cytokine suppression (e.g., TNF-α, IL-6) . For allergy prevention, conduct bioassay-directed fractionation followed by IgE inhibition assays in mast cells. Validate mechanisms via Western blotting for NF-κB or MAPK pathways .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition and cell-based models). Verify compound purity via HPLC and assess batch-to-batch variability. Compare structural analogs (e.g., halogenated derivatives) to isolate substituent-specific effects .

Q. How do substitution patterns influence biological activity and solubility?

- Methodology : Introduce electron-withdrawing groups (e.g., halogens) to enhance electrophilicity and receptor binding. Hydroxyl groups improve solubility in polar solvents (e.g., DMSO) but may reduce membrane permeability. Use SAR studies with analogs like 2-bromo-4′-methoxychalcone to map activity trends .

Q. Which in vitro models are suitable for studying glucose-regulating potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.